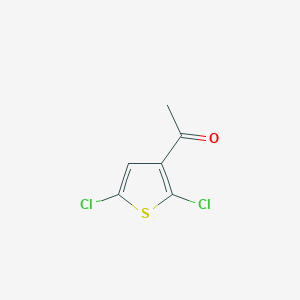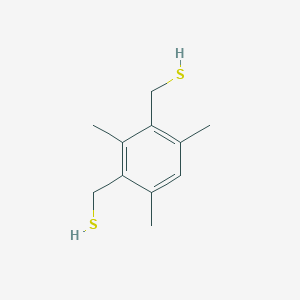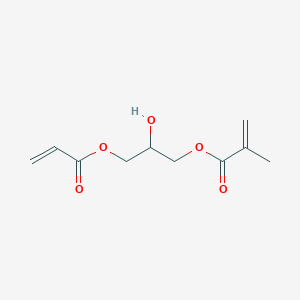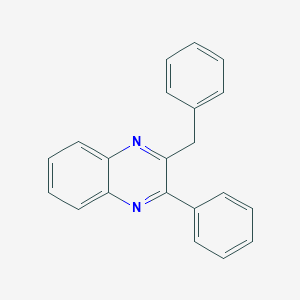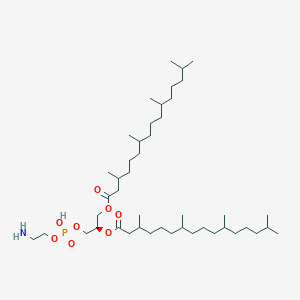
1,2-Diphytanoyl-sn-glycero-3-fosfoetanolamina
Descripción general
Descripción
1,2-Difitanil-sn-glicerol-3-fosfoetanolamina (DPyPE) es un lípido fosfatidiletanolamina compuesto por cadenas alquílicas de poliisopreno . Se utiliza comúnmente como co-lípido en varias aplicaciones de investigación científica, particularmente en la formulación de liposomas y otros sistemas de administración basados en lípidos .
Aplicaciones Científicas De Investigación
DPyPE se utiliza ampliamente en la investigación científica debido a sus propiedades únicas:
Mecanismo De Acción
DPyPE ejerce sus efectos integrándose en bicapas lipídicas y alterando sus propiedades físicas. Interactúa con otros lípidos y proteínas en la membrana, afectando la fluidez de la membrana, la permeabilidad y la función de las proteínas . Las cadenas alquílicas de poliisopreno en DPyPE contribuyen a su capacidad única de modular la dinámica de la membrana .
Análisis Bioquímico
Biochemical Properties
1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine plays a crucial role in various biochemical reactions, particularly in the formation and stabilization of lipid bilayers. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with phospholipases, which hydrolyze phospholipids, and with membrane proteins that are involved in cell signaling and transport. The nature of these interactions is primarily based on the hydrophobic and hydrophilic properties of the phospholipid, allowing it to integrate into biological membranes and influence their fluidity and functionality .
Cellular Effects
1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine affects various types of cells and cellular processes. It influences cell function by modulating membrane properties, which in turn can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of this phospholipid into cell membranes can alter the activity of membrane-bound enzymes and receptors, thereby impacting signal transduction and metabolic pathways . Additionally, it can affect the permeability and fluidity of the membrane, influencing the transport of ions and molecules across the cell membrane .
Molecular Mechanism
The molecular mechanism of action of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine involves its integration into lipid bilayers, where it can interact with other lipids and proteins. This compound can bind to specific sites on membrane proteins, influencing their conformation and activity. It can also modulate enzyme activity by either inhibiting or activating them, depending on the context. Furthermore, 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine can affect gene expression by altering the physical properties of the membrane, which can influence the localization and function of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine can change over time. This compound is relatively stable, but its long-term effects on cellular function can vary depending on the experimental conditions. For instance, prolonged exposure to this phospholipid can lead to changes in membrane composition and properties, which can affect cell viability and function. Additionally, the stability and degradation of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine in animal models can vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in membrane properties and cellular processes. In some cases, high doses of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine may cause toxic or adverse effects, such as membrane disruption and cell death. It is important to carefully control the dosage in experimental studies to avoid these potential negative outcomes .
Metabolic Pathways
1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine is involved in several metabolic pathways, particularly those related to lipid metabolism. This compound can be incorporated into phospholipid biosynthesis pathways, where it interacts with enzymes such as phospholipases and acyltransferases. These interactions can influence the overall metabolic flux and levels of various metabolites within the cell. Additionally, 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine can affect the balance of different lipid species in the membrane, impacting cellular function and signaling .
Transport and Distribution
Within cells and tissues, 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the phospholipid to different cellular compartments and tissues. The localization and accumulation of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine can be influenced by factors such as membrane composition, the presence of other lipids, and the activity of transport proteins .
Subcellular Localization
The subcellular localization of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine is primarily within the lipid bilayers of cellular membranes. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it may be directed to the plasma membrane, endoplasmic reticulum, or other organelles involved in lipid metabolism and signaling. The localization of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine can affect its activity and function, influencing various cellular processes .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
DPyPE se sintetiza mediante la esterificación de fosfoetanolamina con cloruro de difitanilo. La reacción generalmente implica el uso de una base, como trietilamina, para neutralizar el subproducto de ácido clorhídrico . La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis de los enlaces éster.
Métodos de Producción Industrial
En entornos industriales, DPyPE se produce en cantidades mayores utilizando rutas sintéticas similares, pero con condiciones de reacción optimizadas para aumentar el rendimiento y la pureza. El proceso implica el monitoreo y control continuo de parámetros de reacción como la temperatura, el pH y las concentraciones de reactivos .
Análisis De Reacciones Químicas
Tipos de Reacciones
DPyPE experimenta varias reacciones químicas, que incluyen:
Oxidación: DPyPE puede oxidarse para formar derivados de ácido fosfatídico.
Sustitución: El grupo amino en la fosfoetanolamina puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como haluros de alquilo o cloruros de acilo.
Principales Productos Formados
Oxidación: Derivados de ácido fosfatídico.
Hidrólisis: Fosfoetanolamina y alcohol difitanilo.
Sustitución: Varios derivados de fosfoetanolamina sustituidos.
Comparación Con Compuestos Similares
Compuestos Similares
1,2-Dioleoil-sn-glicerol-3-fosfoetanolamina (DOPE): Similar a DPyPE, DOPE se utiliza en la formulación de liposomas y nanopartículas lipídicas.
1,2-Dipalmitoil-sn-glicerol-3-fosfoetanolamina (DPPE): Otro lípido fosfatidiletanolamina utilizado en estudios de membrana y preparación de liposomas.
Singularidad de DPyPE
DPyPE es único debido a sus cadenas alquílicas de poliisopreno, que proporcionan propiedades físicas distintas en comparación con otros lípidos fosfatidiletanolamina. Estas propiedades incluyen una mayor fluidez y estabilidad de la membrana, lo que hace que DPyPE sea particularmente útil en aplicaciones que requieren bicapas lipídicas robustas .
Propiedades
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H90NO8P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)31-44(47)51-33-43(34-53-55(49,50)52-30-29-46)54-45(48)32-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-43H,11-34,46H2,1-10H3,(H,49,50)/t37?,38?,39?,40?,41?,42?,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPHMKQBBCKEFO-DHYROEPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H90NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of DiPhyPE in lipid bilayer models?
A: DiPhyPE is a synthetic phospholipid often employed in constructing artificial lipid bilayer models, such as those supported on porous silicon substrates []. Its branched-chain structure contributes to the formation of stable membranes, mimicking natural cell membranes for studying membrane proteins and their interactions.
Q2: How does DiPhyPE contribute to the study of transmembrane proteins?
A: Research indicates that DiPhyPE, alongside other phospholipids like 1,2-diphytanoyl-sn-glycero-3-phosphoserine, can be used to form stable lipid bilayers on porous silicon []. These bilayers serve as platforms for incorporating transmembrane proteins like the Epithelial Sodium Channel. This allows researchers to study the protein's behavior in a controlled, membrane-like environment using techniques like Atomic Force Microscopy [].
Q3: Can DiPhyPE be used to enhance gene delivery?
A: Yes, research suggests that DiPhyPE can act as a helper lipid in conjunction with cationic lipids to improve the transfection efficiency of polyanionic molecules, particularly nucleic acids, into mammalian cells []. This approach holds potential for developing more effective gene delivery systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


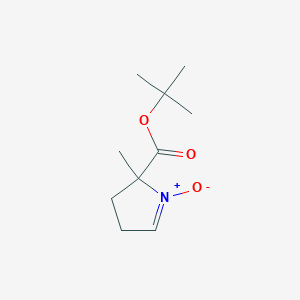
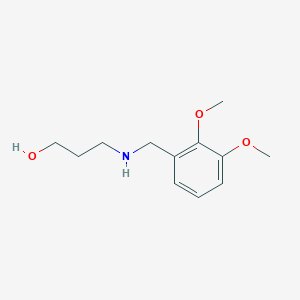

![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B158954.png)
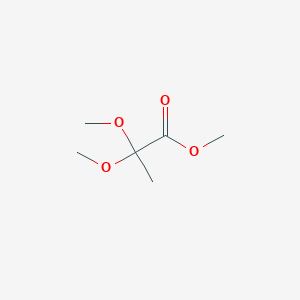
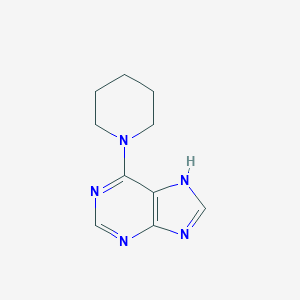
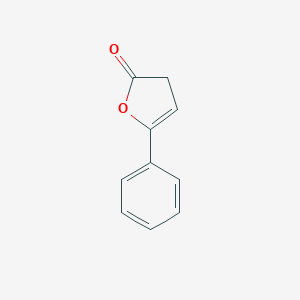
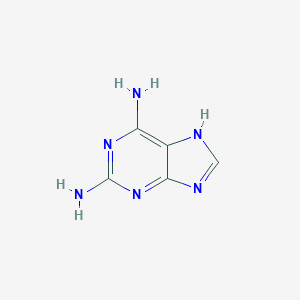
![[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B158962.png)

